N-tert-butyl-1-(5-fluoropyrimidin-2-yl)pyrrolidine-3-carboxamide
Description
N-tert-butyl-1-(5-fluoropyrimidin-2-yl)pyrrolidine-3-carboxamide is a synthetic compound featuring a pyrrolidine ring substituted at position 1 with a 5-fluoropyrimidin-2-yl group and at position 3 with a tert-butyl carboxamide moiety. The tert-butyl group contributes to lipophilicity, which may influence membrane permeability and pharmacokinetics. This compound’s structural complexity suggests applications in medicinal chemistry, such as kinase inhibition or targeted therapy development.
Properties
IUPAC Name |
N-tert-butyl-1-(5-fluoropyrimidin-2-yl)pyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN4O/c1-13(2,3)17-11(19)9-4-5-18(8-9)12-15-6-10(14)7-16-12/h6-7,9H,4-5,8H2,1-3H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDVCFLRAUXYOLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1CCN(C1)C2=NC=C(C=N2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-1-(5-fluoropyrimidin-2-yl)pyrrolidine-3-carboxamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone or an amino alcohol.
Introduction of the Fluoropyrimidine Moiety: The fluoropyrimidine group can be introduced via a nucleophilic substitution reaction using a fluorinated pyrimidine derivative.
Attachment of the Tert-butyl Group: The tert-butyl group can be introduced through an alkylation reaction using tert-butyl bromide or a similar reagent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as the use of high-pressure reactors, automated synthesis equipment, and continuous flow processes to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-1-(5-fluoropyrimidin-2-yl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluoropyrimidine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-tert-butyl-1-(5-fluoropyrimidin-2-yl)pyrrolidine-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-tert-butyl-1-(5-fluoropyrimidin-2-yl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Key Structural Differences and Similarities
The compound is compared to analogues from patent literature and pyridine derivatives in catalogs (Evidences 1–4). Below is a structural analysis:
Key Observations:
- Heterocyclic Core : The target compound’s fluoropyrimidine distinguishes it from pyridine (Evidences 2–4) and pyridazine () derivatives. Pyrimidines are smaller and more electron-deficient, favoring DNA/RNA mimicry or kinase binding.
- Substituent Effects : Fluorine in the target compound may improve bioavailability compared to bromine in catalog compounds , while bulky groups like morpholine ethoxy in patent compounds likely reduce cell permeability.
- Functional Groups : The tert-butyl carboxamide in the target contrasts with carbamates () or silyl ethers (), altering hydrolysis susceptibility and steric hindrance.
Biological Activity
N-tert-butyl-1-(5-fluoropyrimidin-2-yl)pyrrolidine-3-carboxamide, also known by its CAS number 1261235-61-3, is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into its synthesis, biological properties, and implications in drug development, supported by data tables and relevant case studies.
Molecular Structure:
- Molecular Formula: CHFNO
- Molecular Weight: 282.31 g/mol
- CAS Number: 1261235-61-3
The structure features a pyrrolidine ring substituted with a fluoropyrimidine moiety, which is significant for its biological interactions.
2.1 Antimicrobial Properties
Recent studies have indicated that derivatives of pyrrolidine compounds exhibit notable antimicrobial activity. For instance, related compounds have demonstrated effectiveness against various bacterial strains, including Mycobacterium tuberculosis. In particular, a series of pyrrole derivatives were synthesized and evaluated for their efficacy against this pathogen, showing promising results with minimum inhibitory concentrations (MICs) as low as 5 µM .
2.2 Anticancer Activity
This compound has been investigated for its potential anticancer properties. In vitro studies on cell lines such as HCT-116 and MCF-7 have shown that compounds with similar structural features can exhibit IC values in the low micromolar range, indicating significant cytotoxic effects .
| Cell Line | IC (µg/mL) | Reference Drug (Doxorubicin) IC (µg/mL) |
|---|---|---|
| HCT-116 | 1.9 | 3.23 |
| MCF-7 | 2.3 | 3.23 |
The mechanism by which this compound exerts its biological effects is thought to involve interaction with specific molecular targets within cells. This includes modulation of enzyme activities related to cancer cell proliferation and survival pathways.
Case Study 1: Antituberculosis Efficacy
A study conducted by Mir N.A. et al. explored the synthesis of various pyrrole derivatives aimed at combating tuberculosis. Among these, certain compounds exhibited MIC values significantly lower than traditional treatments, highlighting the potential of pyrrolidine-based structures in developing new antituberculosis agents .
Case Study 2: Selective Anticancer Agents
Research published in Molecules focused on the synthesis of pyrrolidine derivatives for targeting cancer cell lines. The findings indicated that modifications to the pyrrolidine structure could enhance selectivity and potency against specific cancer types, suggesting a pathway for optimizing N-tert-butyl derivatives for therapeutic use .
4. Conclusion
This compound represents a promising candidate in the realm of medicinal chemistry due to its diverse biological activities, particularly in antimicrobial and anticancer domains. Ongoing research is essential to further elucidate its mechanisms of action and optimize its efficacy as a therapeutic agent.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
